molecular formula C16H23Cl2NO2 B5779358 2-(2,4-dichlorophenoxy)-N,N-diisobutylacetamide

2-(2,4-dichlorophenoxy)-N,N-diisobutylacetamide

Cat. No. B5779358
M. Wt: 332.3 g/mol
InChI Key: HFVOHWUBUXMXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N,N-diisobutylacetamide, also known as diisobutyl phenoxyacetamide (DIPA), is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and environmental science. DIPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 360.3 g/mol.

Mechanism of Action

DIPA acts as a selective herbicide by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is an essential enzyme in the biosynthesis of branched-chain amino acids, which are required for plant growth. DIPA binds to the active site of ALS, preventing the enzyme from functioning properly and ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that DIPA has no significant toxic effects on mammals, including humans. However, DIPA has been shown to have toxic effects on aquatic organisms, including fish and algae. Additionally, DIPA has been shown to have a low potential for bioaccumulation in the environment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIPA in lab experiments is its high purity and stability. Additionally, DIPA has a low melting point, making it easy to handle and store. However, one limitation of using DIPA in lab experiments is its cost, as it is a relatively expensive compound.

Future Directions

There are several potential future directions for research on DIPA. One potential area of research is the development of new herbicides based on the structure of DIPA. Additionally, further studies are needed to investigate the potential therapeutic uses of DIPA for the treatment of cancer and neurodegenerative diseases. Finally, research is needed to investigate the potential environmental impacts of DIPA and to develop methods for mitigating any negative effects.

Synthesis Methods

The synthesis of DIPA involves the reaction of 2,4-dichlorophenol with 2-(2,4-dichlorophenoxy)-N,N-diisobutylacetamideamine in the presence of acetic anhydride. The reaction results in the formation of the final product, DIPA, which is then purified through recrystallization.

Scientific Research Applications

DIPA has been extensively studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. Additionally, DIPA has been investigated for its potential use as an antifungal and antibacterial agent. Recent studies have also shown that DIPA has potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N,N-bis(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2NO2/c1-11(2)8-19(9-12(3)4)16(20)10-21-15-6-5-13(17)7-14(15)18/h5-7,11-12H,8-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVOHWUBUXMXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)COC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N,N-bis(2-methylpropyl)acetamide

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